Indóis naftoílicos

Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.

The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.

Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

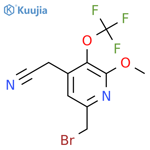

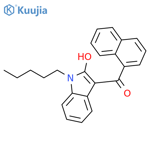

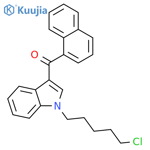

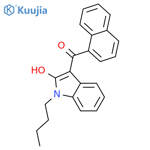

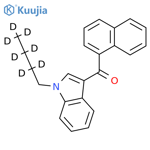

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

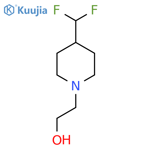

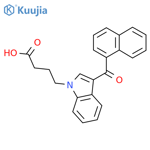

|

(2-hydroxy-1-pentyl-1h-indol-3-yl)(1-naphthyl)methanone | 1427325-32-3 | C24H23NO2 |

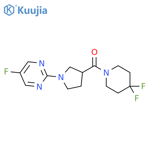

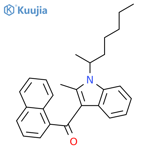

|

[1-(5-chloropentyl)-1h-indol-3-yl](1-naphthyl)methanone | 1445578-56-2 | C24H22ClNO |

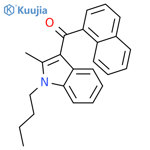

|

(1-butyl-2-hydroxy-1h-indol-3-yl)(1-naphthyl)methanone | 1427325-54-9 | C23H21NO2 |

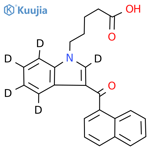

|

JWH-073 Butanoic Acid (100 μg/mL in Methanol) | 1307803-52-6 | C23H19NO3 |

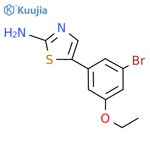

|

Jwh 011 | 155471-13-9 | C27H29NO |

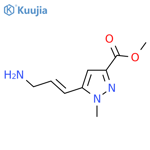

|

Jwh 016 | 155471-09-3 | C24H23NO |

|

JWH 018 N-pentanoic acid metabolite-d5 | 2748533-42-6 | C24H16D5NO3 |

|

(1-isobutyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | 1528793-12-5 | C23H21NO |

|

AM-2201-d4 | 1346605-10-4 | C24H22FNO |

|

1-(Butyl-d9)-3-(1-naphthoyl)indole-d7 | 1415744-43-2 | C23H21NO |

Literatura Relacionada

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Fornecedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados